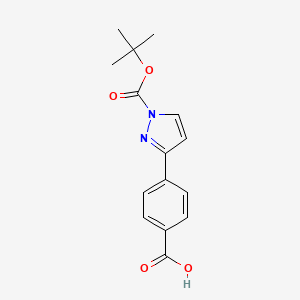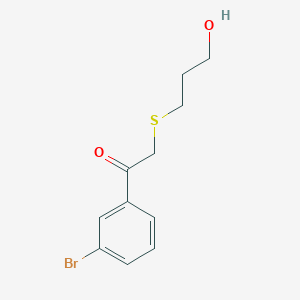
(2,3-dihydro-1H-indol-6-yl)(imino)methyl-lambda6-sulfanone dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-dihydro-1H-indol-6-yl)(imino)methyl-lambda6-sulfanone dihydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an indole ring, an imino group, and a sulfanone moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dihydro-1H-indol-6-yl)(imino)methyl-lambda6-sulfanone dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Imino Group: The imino group can be introduced via a condensation reaction between the indole derivative and an amine, typically under dehydrating conditions.
Formation of the Sulfanone Moiety: The sulfanone group is introduced through the oxidation of a thioether precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2,3-dihydro-1H-indol-6-yl)(imino)methyl-lambda6-sulfanone dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The sulfanone moiety can be further oxidized to sulfone under strong oxidizing conditions.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the C-3 position, with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
(2,3-dihydro-1H-indol-6-yl)(imino)methyl-lambda6-sulfanone dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts for chemical processes.
Mecanismo De Acción
The mechanism of action of (2,3-dihydro-1H-indol-6-yl)(imino)methyl-lambda6-sulfanone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.
Interacting with Proteins: Altering protein function or stability through covalent or non-covalent interactions.
Modulating Signaling Pathways: Affecting cellular signaling pathways by interacting with receptors or signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.
Indole Derivatives: Compounds containing the indole ring, such as tryptophan and serotonin.
Uniqueness
(2,3-dihydro-1H-indol-6-yl)(imino)methyl-lambda6-sulfanone dihydrochloride is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H14Cl2N2OS |
|---|---|
Peso molecular |
269.19 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-indol-6-yl-imino-methyl-oxo-λ6-sulfane;dihydrochloride |
InChI |
InChI=1S/C9H12N2OS.2ClH/c1-13(10,12)8-3-2-7-4-5-11-9(7)6-8;;/h2-3,6,10-11H,4-5H2,1H3;2*1H |
Clave InChI |
GFCRULNSRDPRBP-UHFFFAOYSA-N |
SMILES canónico |
CS(=N)(=O)C1=CC2=C(CCN2)C=C1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Bromo-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13487793.png)

![3-[2-(Pyridin-4-yl)ethyl]morpholine dihydrochloride](/img/structure/B13487798.png)
![5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid](/img/structure/B13487806.png)

![[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13487814.png)


![tert-butyl N-[3-(diethoxyphosphoryl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13487843.png)

![(1R,3R,5S)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13487856.png)



